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Compound of Interest

Compound Name: OTSSP167 hydrochloride

Cat. No.: B560139 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of OTSSP167 hydrochloride, a potent

kinase inhibitor, for researchers, scientists, and drug development professionals. This

document outlines the primary protein target, binding affinities, and the molecular pathways

influenced by this compound.

Core Target and Binding Affinity
OTSSP167 hydrochloride is a highly potent, orally available, and ATP-competitive inhibitor of

Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] MELK, a member of the AMPK

serine/threonine kinase family, is implicated in cancer cell proliferation, maintenance of cancer

stem cells, and tumorigenesis.[3][4] The primary therapeutic action of OTSSP167 is attributed

to its strong inhibitory effect on MELK.

However, it is important to note that OTSSP167 is not entirely selective and exhibits off-target

activity against other kinases, most notably Mitogen-Activated Protein Kinase Kinase 7

(MAP2K7).[5][6] This broader kinase inhibition profile may contribute to its overall anti-cancer

efficacy.[5]

Table 1: Binding Affinity of OTSSP167 Hydrochloride for
Target Proteins
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Target Protein Assay Type
Binding Affinity
(IC50)

Reference

MELK Cell-free kinase assay 0.41 nM [1][7][8]

MAP2K7
Biochemical kinase

assay
160 nM [5][6]

Cellular Activity
OTSSP167 demonstrates potent cytotoxic effects across a range of cancer cell lines, with IC50

values typically in the low nanomolar range. This anti-proliferative activity is linked to the

inhibition of key cellular processes governed by its target kinases.

Table 2: In Vitro Cellular Activity of OTSSP167
Cell Line Cancer Type IC50 Reference

A549 Lung Cancer 6.7 nM [7][9]

T47D Breast Cancer 4.3 nM [7][9]

DU4475 Breast Cancer 2.3 nM [7][9]

22Rv1 Prostate Cancer 6.0 nM [7][9]

KOPT-K1

T-cell Acute

Lymphoblastic

Leukemia

11 nM [5]

T-ALL cell lines

(panel)

T-cell Acute

Lymphoblastic

Leukemia

10-50 nM [5][10]

IMR-32 Neuroblastoma 17 nM [11]

LA-N-6
Neuroblastoma (drug-

resistant)
334.8 nM [11]

HT1197 Bladder Cancer 97 nM [1]
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Signaling Pathways Modulated by OTSSP167
The mechanism of action of OTSSP167 involves the disruption of critical signaling cascades

integral to cancer cell survival and proliferation.

MELK Signaling Pathway
OTSSP167 directly inhibits MELK, leading to downstream consequences such as the inhibition

of phosphorylation of its substrates, including Proteasome Subunit Alpha Type 1 (PSMA1) and

Drebrin-like protein (DBNL).[7][9] This disruption has been shown to suppress mammosphere

formation in breast cancer cells, indicating an effect on cancer stem-like cell characteristics.[7]

[9]
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OTSSP167 Inhibition of the MELK Signaling Pathway.

MAP2K7-JNK Signaling Pathway
In T-cell Acute Lymphoblastic Leukemia (T-ALL), OTSSP167 has been shown to inhibit the

MAP2K7-JNK pathway.[5] Inhibition of MAP2K7 activity leads to reduced phosphorylation of its
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downstream substrate, JNK, which in turn affects apoptosis and cell cycle regulation.[5][10]
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OTSSP167 Inhibition of the MAP2K7-JNK Signaling Pathway.

Downstream Effects on mTOR and NOTCH1 Pathways
In T-ALL cells, treatment with OTSSP167 has been observed to inhibit other critical survival

pathways, including mTOR and NOTCH1.[5] This suggests a broader impact of OTSSP167 on

the cellular signaling network.

Experimental Protocols
In Vitro MELK Kinase Assay
This protocol outlines the methodology used to determine the IC50 value of OTSSP167 against

MELK.

Objective: To quantify the inhibitory activity of OTSSP167 on MELK kinase.

Materials:
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Recombinant MELK protein (0.4 µg)

Substrate (e.g., generic kinase substrate) (5 µg)

Kinase Buffer: 30 mM Tris-HCl (pH 7.4), 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM

EGTA

50 µM "cold" ATP

[γ-32P]ATP (10 µCi)

OTSSP167 (dissolved in DMSO)

SDS sample buffer

SDS-PAGE apparatus

Phosphorimager or autoradiography film

Procedure:

Prepare a reaction mixture containing recombinant MELK protein and the substrate in the

kinase buffer.

Add OTSSP167 at various concentrations to the reaction mixture. A final concentration of 10

nM is often used for single-point inhibition checks.[7][9]

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

Incubate the reaction mixture for 30 minutes at 30°C.

Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

Separate the proteins by SDS-PAGE.

Dry the gel and visualize the phosphorylated substrate by autoradiography or

phosphorimaging.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.selleckchem.com/products/otssp167.html
https://www.targetmol.com/compound/otssp167
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantify the band intensity to determine the extent of inhibition at each OTSSP167

concentration and calculate the IC50 value.

Reaction Preparation

Kinase Reaction

Analysis

Mix MELK protein and substrate in kinase buffer

Add varying concentrations of OTSSP167

Initiate reaction with ATP/[γ-32P]ATP

Incubate at 30°C for 30 min

Terminate reaction with SDS buffer and boil

Separate proteins by SDS-PAGE

Visualize phosphorylated substrate

Quantify and calculate IC50
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Workflow for the In Vitro MELK Kinase Assay.

Cell Viability Assay (Cell Counting Kit-8)
This protocol is used to determine the cytotoxic effect of OTSSP167 on cancer cell lines.

Objective: To measure the IC50 of OTSSP167 in various cancer cell lines.

Materials:

Cancer cell lines (e.g., A549, T47D, DU4475, 22Rv1)

Cell culture medium and supplements

96-well plates

OTSSP167 (dissolved in DMSO)

Cell Counting Kit-8 (CCK-8) or similar viability reagent

Microplate reader

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Treat the cells with a serial dilution of OTSSP167 (e.g., 0.005-0.1 µM) for 72 hours.[7]

Add the CCK-8 reagent to each well and incubate according to the manufacturer's

instructions.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot the cell viability against the log of the OTSSP167 concentration and determine the IC50

value using a suitable curve-fitting algorithm.
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Conclusion
OTSSP167 hydrochloride is a potent inhibitor of MELK with significant anti-cancer properties

demonstrated in both biochemical and cellular assays. Its activity is primarily driven by its high

affinity for MELK, though its inhibitory effects on other kinases like MAP2K7 may also play a

role in its therapeutic potential. The detailed protocols and pathway analyses provided in this

guide offer a comprehensive resource for researchers investigating the mechanism and

application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b560139#otssp167-hydrochloride-target-protein-and-
binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b560139#otssp167-hydrochloride-target-protein-and-binding-affinity
https://www.benchchem.com/product/b560139#otssp167-hydrochloride-target-protein-and-binding-affinity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b560139?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

